Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)
Overview
Description
Mechanism of Action
Target of Action
Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III), also known as Firpic, is primarily targeted for use in organic light-emitting diodes (OLEDs) . Its primary role is to serve as a phosphorescent dopant material .
Mode of Action
Firpic interacts with its targets by emitting light when electrically stimulated . This is due to its high emission efficiency and suitable energy levels . The compound’s attractive sky-blue emission makes it particularly useful in the context of OLEDs .
Biochemical Pathways
The key biochemical pathway involved in Firpic’s action is the process of electroluminescence . When an electric current is applied, Firpic emits light, a process that is central to the functioning of OLEDs . The energy transfer from the host to Firpic is considered to be the same .
Pharmacokinetics
For instance, its high emission efficiency and suitable energy levels contribute to its overall effectiveness .
Result of Action
The result of Firpic’s action is the emission of sky-blue light when used in OLEDs . This light emission is the result of electroluminescence, a process that occurs when Firpic is electrically stimulated .
Action Environment
The action of Firpic can be influenced by various environmental factors. For instance, the understanding of photophysical and electrochemical processes are only broadly understood mainly because of the different environment in which these properties are measured, i.e., isolated molecules in solvent vs. device . Furthermore, strategic modification of the ancillary ligand, especially by substitution of electron-donating groups at the para position of the pyridyl N atom or extension of the p-electron delocalization, is an effective and easy way to enhance the photochemical stability of Firpic .
Biochemical Analysis
Biochemical Properties
Firpic plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes, proteins, and other biomolecules. Firpic interacts with various biomolecules through metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) mechanisms. These interactions are crucial for its phosphorescent properties, which are utilized in OLEDs .
Cellular Effects
Firpic influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Firpic’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, thereby impacting overall cell function .
Molecular Mechanism
The molecular mechanism of Firpic involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Firpic exerts its effects at the molecular level through MLCT and LMCT processes, which facilitate its phosphorescent properties. These interactions are essential for its function in OLEDs and other optoelectronic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Firpic change over time. Firpic’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Firpic remains stable under specific conditions, but its degradation can lead to a decrease in its phosphorescent properties. Long-term exposure to Firpic can result in changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Firpic vary with different dosages in animal models. At low doses, Firpic exhibits minimal toxic effects, while higher doses can lead to adverse effects. Threshold effects are observed at specific dosages, where the impact of Firpic on cellular function becomes more pronounced. Toxicity studies have shown that high doses of Firpic can lead to significant cellular damage and alterations in metabolic pathways .
Metabolic Pathways
Firpic is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its function. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Firpic’s role in these pathways is crucial for its phosphorescent properties and overall function in optoelectronic applications .
Transport and Distribution
Firpic is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments. Firpic’s distribution is essential for its function, as it needs to be localized in specific areas to exert its phosphorescent properties .
Subcellular Localization
The subcellular localization of Firpic is directed by targeting signals and post-translational modifications. These mechanisms ensure that Firpic is localized in specific compartments or organelles, where it can exert its activity and function. Firpic’s localization is crucial for its role in optoelectronic applications, as it needs to be in the right place to exhibit its phosphorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) is synthesized through a series of chemical reactions involving iridium precursors and ligands. The typical synthetic route involves the reaction of iridium trichloride hydrate with 2-(4,6-difluorophenyl)pyridine and picolinic acid in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as sublimation to obtain ultra-pure-grade Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) undergoes various chemical reactions, including:
Oxidation: Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) can be oxidized under specific conditions, leading to the formation of different oxidation states of iridium.
Reduction: Reduction reactions can also occur, altering the oxidation state of iridium in Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III).
Substitution: Ligand substitution reactions are common, where the picolinato ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation states of iridium complexes, while substitution reactions can yield new iridium complexes with different ligands .
Scientific Research Applications
Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) is compared with other similar compounds such as:
Ir(btp)2(acac): Iridium(III) bis(2-(2’-benzothienyl)pyridinato-N,C3’) (acetylacetonate) is known for its red emission.
Uniqueness of Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)
Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)’s uniqueness lies in its sky-blue emission, high quantum efficiency, and stability, making it an ideal candidate for blue-emitting OLEDs. Its ability to undergo various chemical modifications further enhances its versatility in different applications .
Properties
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXYMQNTSZXWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17F4IrN3O2-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376367-93-0 | |
Record name | Bis[3,5-difluoro-2-(2-pyridyl)phenyl] (2-carboxypyridyl) iridium (III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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